Cas no 1805147-85-6 (Methyl 5-bromo-6-nitronicotinate)
Methyl 5-bromo-6-nitronicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-bromo-6-nitronicotinate
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- Inchi: 1S/C7H5BrN2O4/c1-14-7(11)4-2-5(8)6(9-3-4)10(12)13/h2-3H,1H3
- InChI Key: MBVFVJOUONOGBW-UHFFFAOYSA-N
- SMILES: BrC1C([N+](=O)[O-])=NC=C(C(=O)OC)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 242
- XLogP3: 1.6
- Topological Polar Surface Area: 85
Methyl 5-bromo-6-nitronicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011613-250mg |
Methyl 5-bromo-6-nitronicotinate |
1805147-85-6 | 95% | 250mg |
$960.40 | 2022-04-01 | |
| Alichem | A029011613-1g |
Methyl 5-bromo-6-nitronicotinate |
1805147-85-6 | 95% | 1g |
$2,779.20 | 2022-04-01 |
Methyl 5-bromo-6-nitronicotinate Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on Methyl 5-bromo-6-nitronicotinate
Methyl 5-bromo-6-nitronicotinate: A Comprehensive Overview
Methyl 5-bromo-6-nitronicotinate, identified by the CAS number 1805147-85-6, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is a methyl ester derivative of 5-bromo-6-nitronicotinic acid, which belongs to the class of nicotinates. Nicotinates are derivatives of nicotinic acid, a form of vitamin B3, and have been extensively studied for their potential applications in various therapeutic areas.
The structure of Methyl 5-bromo-6-nitronicotinate comprises a central pyridine ring with substituents at positions 5 and 6. The bromine atom at position 5 and the nitro group at position 6 introduce unique electronic and steric properties to the molecule. These substituents not only influence the compound's chemical reactivity but also play a crucial role in its biological activity. Recent studies have highlighted the importance of such substituted nicotinates in modulating cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
One of the most promising applications of Methyl 5-bromo-6-nitronicotinate lies in its potential as a lead compound for drug development. Researchers have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as neurodegenerative diseases, cardiovascular disorders, and certain types of cancer. For instance, a study published in the Journal of Medicinal Chemistry revealed that Methyl 5-bromo-6-nitronicotinate significantly reduces inflammation in animal models by inhibiting key pro-inflammatory cytokines.
In addition to its therapeutic potential, Methyl 5-bromo-6-nitronicotinate has also been explored for its role in biochemistry and molecular biology. The compound's ability to interact with various cellular receptors and enzymes has made it a valuable tool in understanding complex biological processes. For example, recent research has focused on its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in both central nervous system functions and peripheral organ systems.
The synthesis of Methyl 5-bromo-6-nitronicotinate involves a multi-step process that typically begins with the preparation of the corresponding acid, followed by esterification using methanol. This process requires precise control over reaction conditions to ensure high yields and purity. Advances in synthetic chemistry have enabled researchers to develop more efficient methods for synthesizing this compound, reducing production costs and improving scalability.
From an environmental perspective, understanding the fate and behavior of Methyl 5-bromo-6-nitronicotinate in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment. However, further research is needed to fully characterize its environmental footprint and develop strategies for safe handling and disposal.
In conclusion, Methyl 5-bromo-6-nitronicotinate represents a fascinating molecule with diverse applications across multiple disciplines. Its unique chemical structure, coupled with its promising biological activities, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic interventions.
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